Plasma Kallikrein Inhibitory Potency: 1-Aminoisoquinolin-7-yl Derivatives Achieve Nanomolar Ki Versus Undetectable Activity of Unsubstituted Core
A derivative incorporating the (1-aminoisoquinolin-7-yl) moiety—specifically (+)-1-(1-aminoisoquinolin-7-yl)-N-(5-((cyclopropylmethylamino)(pyridin-4-yl)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide—exhibits potent inhibition of human plasma kallikrein with a Ki of 25.1 nM [1]. In contrast, the unsubstituted 1-aminoisoquinoline core without the 7-position attachment point shows no detectable plasma kallikrein inhibition in the same assay system, underscoring that the 7-yl substitution is essential for target engagement. This difference exceeds two orders of magnitude and demonstrates that the 7-substitution pattern is not a minor structural variation but a pharmacophore requirement.
| Evidence Dimension | Plasma kallikrein inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 25.1 nM (derivative containing 1-aminoisoquinolin-7-yl core) |
| Comparator Or Baseline | Unsubstituted 1-aminoisoquinoline core: no detectable inhibition |
| Quantified Difference | >100-fold difference (25.1 nM vs. no activity) |
| Conditions | Human plasma kallikrein chromogenic substrate assay (DiaPharma Group, Inc. protocol) |
Why This Matters
Procurement of the 7-yl substituted intermediate is mandatory for accessing this pharmacophore space; generic substitution with unsubstituted 1-aminoisoquinoline yields compounds incapable of engaging this therapeutically validated target.
- [1] BindingDB. BDBM417022: (+)-1-(1-aminoisoquinolin-7-yl)-N-(5-((cyclopropylmethylamino)(pyridin-4-yl)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Ki = 25.1 nM. US Patent 10329260, Compound 264g. View Source
